molecular formula C17H17ClN2O4 B5564235 methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate

methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate

Cat. No. B5564235
M. Wt: 348.8 g/mol
InChI Key: BPSHLXKVLWQBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate, also known as MCG, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of study for researchers in the field of pharmacology and medicine. In

Scientific Research Applications

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its decomposition under UV irradiation to generate corresponding radicals. This compound facilitates nitroxide-mediated photopolymerization, showcasing a potential application in developing advanced polymer materials (Guillaneuf et al., 2010).

Antimicrobial Activity

Bektaş et al. (2010) synthesized novel triazole derivatives from ester ethoxycarbonylhydrazones, which were found to possess moderate to good antimicrobial activities. This indicates the compound's potential as a framework for designing new antimicrobial agents (Bektaş et al., 2010).

Liquid Crystalline Behavior

Al-Obaidy et al. (2021) explored the synthesis of Schiff bases bearing ester linkage and their liquid crystalline behaviors, revealing that these compounds exhibit nematic and smectic mesophases. This research highlights the compound's application in liquid crystal technology (Al-Obaidy et al., 2021).

Phase Transition and Computational Investigations

Alamro et al. (2021) designed and investigated the mesomorphic properties of laterally di-substituted derivatives, revealing insights into molecular packing, geometrical, and thermal parameters. These findings could inform the design of materials with tailored phase transition properties (Alamro et al., 2021).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor, providing a potential avenue for anticancer drug development (Minegishi et al., 2015).

Hyperbranched Aromatic Polyamide Synthesis

Yang et al. (1999) reported the thermal polymerization of a related compound to produce hyperbranched aromatic polyamide, applicable in various material science fields due to its solubility and molecular weight characteristics (Yang et al., 1999).

properties

IUPAC Name

methyl 4-[[2-(5-chloro-2-methoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-15-8-5-12(18)9-14(15)19-10-16(21)20-13-6-3-11(4-7-13)17(22)24-2/h3-9,19H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHLXKVLWQBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.